molecular formula C18H18F3NO2 B13216108 Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B13216108
M. Wt: 337.3 g/mol
InChI Key: IXTVKQRSMOMBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with cyclopropyl, ethyl, and trifluoromethyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, leading to various biological effects. The cyclopropyl, ethyl, and trifluoromethyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group, in particular, enhances its stability and reactivity compared to other quinoline derivatives.

Biological Activity

Ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate (hereafter referred to as compound 1) is a quinoline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of compound 1, including its mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C18H18F3NO2
  • Molecular Weight: 337.3 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CCC1=C(C(=NC2=C1C=C(C=C2)C(F)(F)F)C3CC3)C(=O)OCC

The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The quinoline core can intercalate with DNA, potentially leading to antitumor effects, while the trifluoromethyl group enhances lipophilicity and binding affinity to biological targets.

Key Mechanisms:

  • Intercalation with DNA: The planar structure of the quinoline allows it to fit between base pairs in DNA, which may inhibit replication and transcription.
  • Enzyme Inhibition: Compound 1 may inhibit specific enzymes involved in metabolic pathways, similar to other quinoline derivatives.

Biological Activity

Research indicates that compound 1 exhibits a variety of biological activities, including:

Antimicrobial Activity:
Several studies have highlighted the antimicrobial properties of quinoline derivatives. Compound 1 has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties:
Quinoline derivatives are known for their anticancer activities. Preliminary studies indicate that compound 1 may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Experimental Data

  • Antimicrobial Studies:
    • A study tested compound 1 against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity compared to standard antibiotics .
  • Anticancer Evaluation:
    • In vitro assays on human breast cancer cell lines (MCF-7) revealed that compound 1 inhibited cell proliferation with an IC50 value of approximately 15 µM. Mechanistic studies suggested that this effect was mediated by inducing apoptosis via the mitochondrial pathway .
  • Anti-inflammatory Activity:
    • In a murine model of inflammation, administration of compound 1 significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylateSimilar quinoline structureAntimicrobial, anticancer
Quinoline-2-carboxylate derivativesCommon quinoline coreDiverse biological activities

Properties

Molecular Formula

C18H18F3NO2

Molecular Weight

337.3 g/mol

IUPAC Name

ethyl 2-cyclopropyl-4-ethyl-6-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C18H18F3NO2/c1-3-12-13-9-11(18(19,20)21)7-8-14(13)22-16(10-5-6-10)15(12)17(23)24-4-2/h7-10H,3-6H2,1-2H3

InChI Key

IXTVKQRSMOMBEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC2=C1C=C(C=C2)C(F)(F)F)C3CC3)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.